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Compound of Interest

Compound Name: Eliapixant

Cat. No.: B607290 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the food

effect on the pharmacokinetics of eliapixant. The information is presented in a question-and-

answer format to directly address specific issues that may be encountered during experimental

studies.

Frequently Asked Questions (FAQs)
Q1: What is the rationale for investigating the food effect on eliapixant pharmacokinetics?

A1: Initial clinical studies with the immediate-release tablet formulation of eliapixant, a potent

and selective P2X3 receptor antagonist, revealed a significant food effect, characterized by

limited bioavailability in the fasted state.[1][2] This necessitated the development of a novel

formulation to improve its pharmacokinetic profile and allow for administration without regard to

meals. Understanding the impact of food on drug absorption is a critical step in drug

development to ensure consistent and predictable systemic exposure, which is essential for

safety and efficacy.

Q2: What were the key findings from the food effect studies on the immediate-release and

novel formulations of eliapixant?

A2: The immediate-release formulation of eliapixant exhibited a pronounced food effect.

Administration with a high-fat breakfast resulted in a 4.1-fold increase in maximum plasma

concentration (Cmax) and a 2.7-fold increase in the area under the concentration-time curve
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(AUC).[2] A low-fat breakfast also showed a smaller but still significant food effect.[2] In

contrast, the novel Kollidon VA64®-based formulation demonstrated no clinically relevant food

effect. With the new formulation, food increased the AUC by 1.3-fold and the Cmax by 2.1-2.4-

fold, with a delay in the time to maximum concentration (Tmax) of 1.5-2.25 hours.[1] This

improved formulation substantially enhanced bioavailability compared to the immediate-release

version.

Q3: How does eliapixant's mechanism of action relate to its therapeutic potential?

A3: Eliapixant is a selective antagonist of the P2X3 receptor. These receptors are ligand-gated

ion channels predominantly found on sensory neurons and are activated by adenosine

triphosphate (ATP). The binding of ATP to P2X3 receptors triggers a cascade of events leading

to neuronal hypersensitization and the perception of pain. By blocking these receptors,

eliapixant inhibits the downstream signaling pathways, thereby reducing the hyperexcitability

of sensory neurons. This mechanism makes it a promising therapeutic candidate for conditions

associated with neuronal hypersensitization, such as refractory chronic cough, endometriosis,

and diabetic neuropathic pain.

Troubleshooting Guide
Issue 1: Inconsistent pharmacokinetic results in fed versus fasted states with the immediate-

release formulation.

Possible Cause: The inherent food effect of the immediate-release formulation. The solubility

and/or dissolution of the drug substance is likely enhanced in the presence of food,

particularly high-fat meals.

Troubleshooting Steps:

Standardize Meal Composition: Ensure strict adherence to a standardized high-fat or low-

fat meal protocol. The composition of the meals used in the pivotal clinical trials is detailed

in the Experimental Protocols section below.

Control Fasting Conditions: For fasted state experiments, confirm that subjects have

fasted for at least 10 hours overnight prior to drug administration.
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Consider the Novel Formulation: For future studies where a food effect is undesirable,

utilizing the novel Kollidon VA64®-based formulation is recommended as it has been

shown to have no clinically relevant food effect.

Issue 2: Difficulty in quantifying eliapixant concentrations in plasma samples.

Possible Cause: Suboptimal bioanalytical method parameters or sample preparation

procedures.

Troubleshooting Steps:

Review Bioanalytical Method: Refer to the detailed bioanalytical method protocol in the

Experimental Protocols section. Ensure that the liquid chromatography and mass

spectrometry parameters are correctly implemented.

Optimize Sample Preparation: The recommended method involves protein precipitation.

Inadequate removal of plasma proteins can lead to matrix effects and inaccurate

quantification.

Method Validation: Verify the performance of your assay by conducting a partial or full

method validation according to regulatory guidelines (e.g., FDA or ICH). Key parameters

to assess are linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Data Presentation
Table 1: Pharmacokinetic Parameters of Immediate-Release Eliapixant (Single Dose) Under

Fasted and Fed Conditions

Parameter Fasted State
Low-Fat
Continental
Breakfast

High-Fat American
Breakfast

Cmax (μg/L) (Dose-dependent) Increased 4.1-fold increase

AUC (μg·h/L) (Dose-dependent) Increased 2.7-fold increase

Tmax (h) (Dose-dependent) Delayed Delayed

t½ (h) 23.5–58.9 38.9–46.0 32.8–43.8
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Source: NCT02817100

Table 2: Pharmacokinetic Parameters of Novel Formulation Eliapixant (Single 400 mg Dose)

Under Fasted and Fed Conditions

Parameter Fasted State Fed State

Cmax (μg/L) (Data not specified) 2.1-2.4-fold increase

AUC (μg·h/L) (Data not specified) 1.3-fold increase

Tmax (h) (Data not specified) Delayed by 1.5-2.25 h

Absolute Bioavailability (100

mg)
50% N/A

Source: NCT03773068

Experimental Protocols
Food Effect Clinical Study Design (Based on
NCT02817100 & NCT03773068)
This section outlines the general methodology for a food effect study on eliapixant.

Study Design: A randomized, open-label, crossover study is typically employed.

Subjects: Healthy male and/or female volunteers.

Treatments:

Fasted State: Eliapixant administered after an overnight fast of at least 10 hours.

Fed State (Low-Fat): Eliapixant administered after a standardized low-fat continental

breakfast.

Fed State (High-Fat): Eliapixant administered after a standardized high-fat American

breakfast.
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Meal Composition:

Low-Fat Continental Breakfast: Typically consists of approximately 400-500 kcal with

about 25% of calories from fat. An example includes one boiled egg, one packet of

oatmeal, and eight ounces of 1% milk.

High-Fat American Breakfast: Typically consists of 800-1000 kcal with at least 50% of

calories from fat. An example includes two strips of bacon, two slices of toast with butter,

and two fried eggs.

Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before

and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-

dose) to determine the plasma concentrations of eliapixant.

Bioanalytical Method: Plasma concentrations of eliapixant are quantified using a validated

high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)

method.

Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC, Tmax) are calculated using

non-compartmental analysis. The effect of food is assessed by comparing the geometric

mean ratios of Cmax and AUC for the fed versus fasted states.

Bioanalytical Method for Eliapixant Quantification
Sample Preparation: Protein precipitation of plasma samples.

Chromatography: Reversed-phase HPLC.

Detection: Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM)

mode.

Method Validation: The method should be validated for linearity, precision, accuracy,

selectivity, and stability according to regulatory guidelines.
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Caption: P2X3 Receptor Signaling Pathway in Neuronal Hypersensitization.
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Caption: Experimental Workflow for an Eliapixant Food Effect Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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